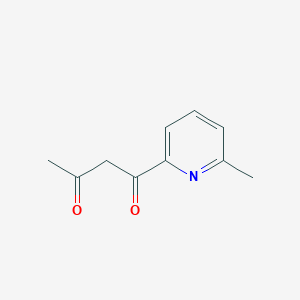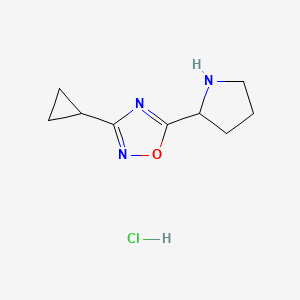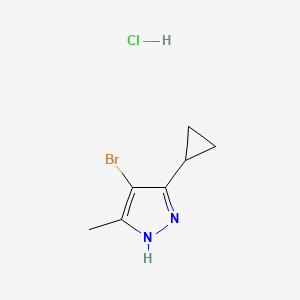
(R)-2,2-dimethylthiomorpholine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of ®-2,2-dimethylthiomorpholine-3-carboxylic acid involves a two-stage process . In the first stage, oxalyl dichloride and L-penicillamine are reacted with chloro-trimethyl-silane and 1,8-diazabicyclo [5.4.0]undec-7-ene in DMF (N,N-dimethyl-formamide) at 20℃ . In the second stage, the product from the first stage is reacted with methanol in DMF for 1 hour .Molecular Structure Analysis
The molecular structure of ®-2,2-dimethylthiomorpholine-3-carboxylic acid contains a total of 24 bonds . These include 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 hydroxyl group, and 1 sulfide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ®-2,2-dimethylthiomorpholine-3-carboxylic acid have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis
The molecular formula of ®-2,2-dimethylthiomorpholine-3-carboxylic acid is C7H13NO2S . The molecular weight is 175.25 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Antioxidant Activity and Methodologies
Studies highlight the importance of understanding antioxidant activities in various compounds, including carboxylic acids. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) are crucial for determining the antioxidant capacity of complex samples. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing antioxidants or determining antioxidant capacities, suggesting the potential for examining (R)-2,2-dimethylthiomorpholine-3-carboxylic acid's antioxidant properties (Munteanu & Apetrei, 2021).
Pharmacological Potentials
Research on cinnamic acid derivatives, which share a structural motif with many carboxylic acids, reveals anticancer potentials among other health benefits. These compounds have been the focus of medicinal research for their traditional and synthetic antitumor agents, underlining the potential pharmacological applications of structurally related compounds like (R)-2,2-dimethylthiomorpholine-3-carboxylic acid (De, Baltas, & Bedos-Belval, 2011).
Biocatalysis and Microbial Interactions
The inhibitory effects of carboxylic acids on microbial and enzyme activities are well documented. Understanding the interactions between carboxylic acids and microbes, such as Escherichia coli and Saccharomyces cerevisiae, can inform strategies to improve microbial resistance and productivity in biotechnological applications. This knowledge base could extend to the study of (R)-2,2-dimethylthiomorpholine-3-carboxylic acid and its interactions with biocatalysts (Jarboe, Royce, & Liu, 2013).
Material Science Applications
In material science, carboxylic acids are explored for their potential in developing new materials with enhanced properties. Phosphorylated carboxylic acids, for instance, have been investigated for their psychotropic activity, showcasing the diverse applicability of carboxylic acid derivatives in creating novel materials with potential drug activities (Semina et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
(3R)-2,2-dimethylthiomorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGSCRYZMXTEK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCS1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](NCCS1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,2-dimethylthiomorpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol](/img/structure/B1395861.png)






![6'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395876.png)


